molecular formula C25H24N6O2 B2698421 (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1396759-80-0

(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2698421
M. Wt: 440.507
InChI Key: HWHWOPWXZCFPAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound appears to be a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring1. They are widely used in the synthesis of pharmaceuticals and other organic compounds1. The synthesis of such compounds often involves the reaction of 1,2-diamine derivatives with sulfonium salts1.



Molecular Structure Analysis

The compound contains several functional groups, including a piperazine ring, a phenyl ring, a pyridinyl ring, and a 1,2,3-triazole ring. These groups could potentially influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, such as acylation or alkylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic rings could influence its solubility, while the presence of the nitrogen atoms could influence its basicity.


Scientific Research Applications

Antimicrobial Activity

Research on similar compounds to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone shows promising antimicrobial activity. Patel et al. (2011) synthesized compounds with structural similarities and observed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Nagaraj et al. (2018) found that compounds with a similar structure demonstrated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Antagonistic Properties in Biological Systems

Compounds with a structural resemblance to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone have been studied for their antagonistic properties in various biological systems. For instance, Romero et al. (2012) explored small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), discovering compounds with subnanomolar potencies in functional and binding assays (Romero et al., 2012). This indicates the potential of similar compounds in modulating receptor activity in biological systems.

Tubulin Polymerization Inhibition

Research by Prinz et al. (2017) indicates that compounds structurally similar to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone can be potent inhibitors of tubulin polymerization. Their study found that certain analogues showed excellent antiproliferative properties against cancer cell lines, suggesting their potential as cancer therapeutics (Prinz et al., 2017).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The synthesis and study of novel piperazine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery1. Future research could involve the synthesis of similar compounds and the investigation of their properties and potential biological activities.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, further research would be needed.


properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-33-22-13-6-5-12-21(22)29-15-17-30(18-16-29)25(32)23-24(20-11-7-8-14-26-20)31(28-27-23)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHWOPWXZCFPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone

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